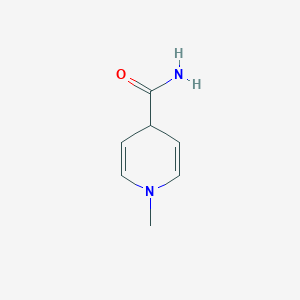
1-Methyl-1,4-dihydropyridine-4-carboximidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4-dihydropyridine-4-carboximidic acid is a derivative of the 1,4-dihydropyridine family, which is known for its broad range of pharmacological properties. These compounds are analogues of NADH coenzymes and have significant applications in medicinal chemistry, particularly as calcium channel blockers for treating cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid can be synthesized through a multi-component one-pot synthesis. This involves the reaction of aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including the use of microwaves, high-temperature reflux, ionic liquids, and various catalysts such as SiO2/HClO4, SiO2/NaHSO4, and metal triflates .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .
Scientific Research Applications
1-Methyl-1,4-dihydropyridine-4-carboximidic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential as a calcium channel blocker, anti-tumor agent, and anti-diabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydropyridine-4-carboximidic acid involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in the relaxation of vascular smooth muscles and a subsequent decrease in blood pressure. The compound may also interact with other molecular targets, such as enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Amlodipine: A well-known calcium channel blocker used to treat hypertension.
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Isradipine: Used for its vasodilatory effects in the treatment of high blood pressure.
Uniqueness: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridine derivatives .
Properties
CAS No. |
92777-76-9 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-methyl-4H-pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-6H,1H3,(H2,8,10) |
InChI Key |
DIJRGMZNMCNEMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



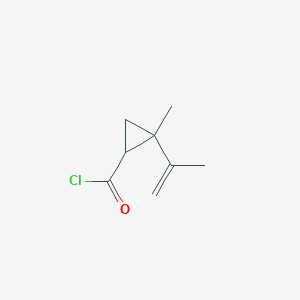
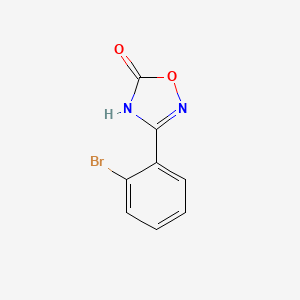


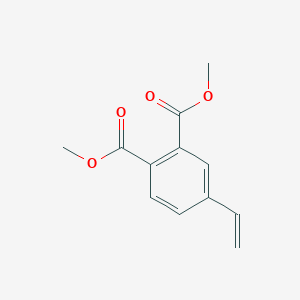
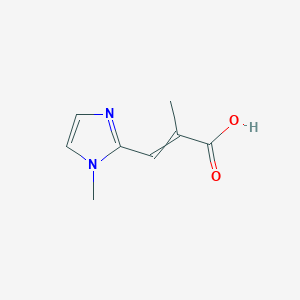
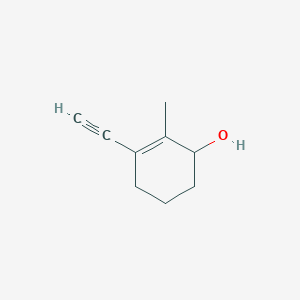
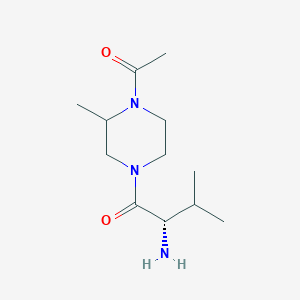
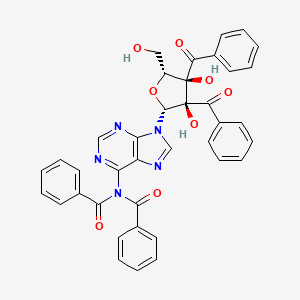

![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
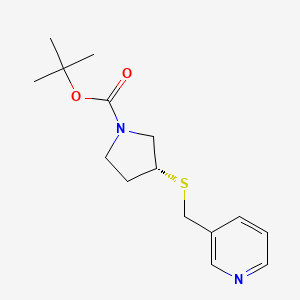
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
